molecular formula C16H13N3 B8822201 9,13b-Dehydro Epinastine CAS No. 706753-75-5

9,13b-Dehydro Epinastine

Cat. No.: B8822201
CAS No.: 706753-75-5
M. Wt: 247.29 g/mol
InChI Key: HQGAYYUSWZSGDC-UHFFFAOYSA-N
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Description

9,13b-Dehydro Epinastine: is a chemical compound with the molecular formula C16H13N3 and a molecular weight of 247.2945 g/mol . . This compound is a derivative of the imidazoazepine family and is structurally characterized by a fused tricyclic system containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,13b-Dehydro Epinastine typically involves the following steps :

    Formation of the Imidazoazepine Core: The initial step involves the cyclization of appropriate precursors to form the imidazoazepine core. This can be achieved through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

9,13b-Dehydro Epinastine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

9,13b-Dehydro Epinastine has several applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of allergies and inflammation.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 9,13b-Dehydro Epinastine involves its interaction with specific molecular targets . As a derivative of Epinastine, it is known to act as a histamine H1 receptor antagonist. This means it binds to histamine receptors, preventing histamine from exerting its effects, which include allergic reactions and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,13b-Dehydro Epinastine is unique due to its specific substitution pattern and its role as an impurity in Epinastine production. Its distinct chemical structure and properties make it valuable for research and development in various fields.

Properties

CAS No.

706753-75-5

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,7,9,11,14,16-octaen-3-amine

InChI

InChI=1S/C16H13N3/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16/h1-8,10H,9H2,(H2,17,18)

InChI Key

HQGAYYUSWZSGDC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CN=C(N3C4=CC=CC=C41)N

Origin of Product

United States

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